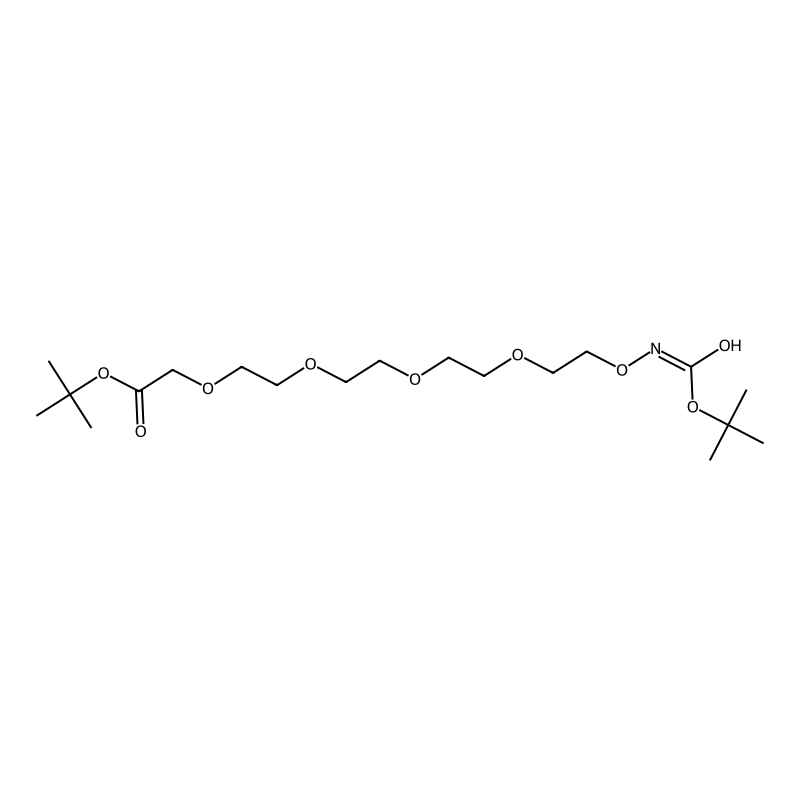

t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu is a specialized compound belonging to the class of polyethylene glycol (PEG) derivatives. It features a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and a tert-butyl ester group attached to a PEG4 chain. The presence of the hydrophilic PEG spacer enhances solubility in aqueous environments, making this compound particularly useful in various biochemical applications. The aminooxy group facilitates bioconjugation by reacting with aldehydes to form stable oxime bonds, while the tert-butyl ester can be hydrolyzed to yield a free carboxylic acid under acidic conditions .

- Oxidation: The aminooxy group can be oxidized to generate nitroso derivatives.

- Reduction: Under reductive conditions, the aminooxy group can form hydroxylamine linkages.

- Hydrolysis: The tert-butyl ester can be hydrolyzed in acidic environments, yielding a free carboxylic acid.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and hydrochloric acid for hydrolysis .

The biological activity of t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu is primarily attributed to its ability to facilitate bioconjugation. The compound's aminooxy group allows for selective reactions with aldehydes and ketones, forming stable oxime bonds that are resistant to hydrolysis. This feature makes it valuable in the development of drug conjugates and targeted delivery systems in therapeutic applications .

The synthesis of t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu typically involves several key steps:

- Activation of PEG: The PEG chain is activated using an appropriate reagent to introduce reactive groups.

- Introduction of Aminooxy Group: The activated PEG is reacted with an aminooxy-containing compound under controlled conditions to form the aminooxy-PEG intermediate.

- Esterification: The aminooxy-PEG intermediate is then esterified with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial production follows similar synthetic routes but on a larger scale, ensuring controlled reaction conditions and bulk activation of PEG .

t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu finds applications in various fields:

- Bioconjugation: Used for linking biomolecules such as proteins and antibodies through stable oxime bonds.

- Drug Delivery: Serves as a linker in the design of drug conjugates, enhancing solubility and stability.

- Diagnostics: Utilized in assays where specific targeting of biomolecules is required.

Its versatility makes it suitable for both research and industrial applications in biotechnology .

Interaction studies involving t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu focus on its reactivity with various biomolecules. The compound's ability to form stable linkages with aldehydes and ketones has been extensively studied, demonstrating its potential in creating targeted therapeutics. Researchers have explored its interactions in cellular environments to assess its efficacy in drug delivery systems and bioconjugation strategies .

t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu is unique due to its combination of an aminooxy group and a tert-butyl ester group. Here are some similar compounds for comparison:

| Compound Name | Functional Groups | Key Differences |

|---|---|---|

| Aminooxy-PEG4-CH2CO2H | Free carboxyl group | Lacks tert-butyl protection; more reactive |

| Aminooxy-PEG4-NH2 | Amino group | Different reactivity; lacks ester functionality |

| Aminooxy-PEG4-OH | Hydroxyl group | Less hydrophobic; alters solubility characteristics |

These compounds differ primarily in their functional groups, which significantly influence their reactivity and potential applications. The unique combination of functional groups in t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu enhances its versatility for bioconjugation and PEGylation applications .

The retrosynthetic analysis of tert-butoxycarbonyl-aminooxy-polyethylene glycol-4-acetate-tert-butyl ester follows strategic disconnection principles to identify feasible synthetic pathways from readily available starting materials [1] [2]. The target molecule can be deconstructed through systematic bond cleavage analysis, considering the stability and reactivity of functional groups present in the structure.

The primary retrosynthetic disconnection involves cleaving the ester bonds to reveal polyethylene glycol-4 as the central scaffold [3] [4]. This approach recognizes that the compound comprises three main structural components: the tert-butoxycarbonyl-protected aminooxy group, the tetraethylene glycol spacer, and the tert-butyl ester terminus. Strategic analysis reveals that the aminooxy functionality can be installed through nucleophilic substitution reactions involving hydroxylamine derivatives [6].

The polyethylene glycol-4 backbone represents a critical retrosynthetic intermediate, as it provides the hydrophilic spacer essential for bioconjugation applications [7] [8]. Commercial availability of tetraethylene glycol derivatives significantly simplifies the synthetic route, eliminating the need for complex polymerization procedures. The terminal carboxylate functionality can be introduced through alkylation reactions using bromoacetic acid derivatives under basic conditions [9] [10].

Protection strategy analysis indicates that the tert-butoxycarbonyl group should be installed after aminooxy incorporation to prevent competitive reactions during subsequent synthetic steps [11] [12]. Similarly, the tert-butyl ester protection can be implemented in the final stages to ensure compatibility with the reaction conditions required for earlier transformations. This retrosynthetic strategy minimizes the number of synthetic steps while maintaining high overall efficiency and yield potential.

Stepwise Polyethylene Glycol Synthesis Approaches

Traditional Multi-step Strategies

Traditional multi-step polyethylene glycol synthesis methodologies employ iterative chain elongation cycles utilizing acid-labile protecting groups and Williamson ether formation reactions [13] [14]. These approaches typically require three distinct steps per elongation cycle: deprotection under acidic conditions, deprotonation with strong bases, and coupling through nucleophilic substitution mechanisms [15] [16].

The conventional methodology utilizes dimethoxytrityl protecting groups that provide excellent stability under basic coupling conditions while remaining readily cleavable under mild acidic treatment [3] [17]. Typical deprotection conditions involve treatment with three percent trichloroacetic acid in dichloromethane, followed by thorough washing to remove acid residues [15] [18]. The deprotonation step requires strong bases such as potassium tert-butoxide or sodium hydride in anhydrous tetrahydrofuran to generate reactive alkoxide nucleophiles [14] [19].

| Synthesis Parameter | Traditional Multi-step | One-pot Synthesis |

|---|---|---|

| Steps per cycle | 3 (deprotection, deprotonation, coupling) | 2 (deprotection and coupling) |

| Reaction vessels | 2 pots | 1 pot |

| Protecting group | Acid-labile (dimethoxytrityl) | Base-labile (phenethyl) |

| Cycle time | 12-24 hours | 6-12 hours |

| Overall yield | 70-90% | 25-86% |

The coupling reactions proceed through Williamson ether formation mechanisms, requiring careful temperature control and anhydrous conditions to prevent side reactions [20] [18]. Typical coupling conditions involve heating reaction mixtures to sixty degrees Celsius for twelve to twenty-four hours, with monitoring by thin-layer chromatography to ensure complete conversion [13] [17]. Purification between each step is essential to maintain product quality and prevent accumulation of impurities that could compromise subsequent reactions [21] [14].

One-pot Synthesis Techniques

One-pot synthesis techniques represent significant methodological advances that streamline polyethylene glycol synthesis by eliminating intermediate purification steps and reducing the number of reaction vessels required [13] [14]. These approaches utilize base-labile protecting groups that can be selectively removed under conditions compatible with subsequent coupling reactions in the same reaction vessel [20] [19].

The phenethyl protecting group has emerged as particularly effective for one-pot methodologies due to its stability under Williamson ether formation conditions and facile removal under strongly basic conditions [14] [22]. Deprotection typically employs potassium hexamethyldisilazide at low temperatures, generating alkoxide intermediates that can directly participate in coupling reactions without isolation [13] [18].

One-pot procedures begin with deprotonation of starting materials using excess base, followed by cooling to minus seventy-eight degrees Celsius to prevent premature deprotection of incoming monomers [14] [19]. The phenethyl-protected monomer is then added slowly, and the reaction mixture is warmed gradually to room temperature before heating to coupling temperature. This temperature manipulation strategy ensures selective consumption of excess base through beta-elimination of tosylate leaving groups rather than protecting group removal [13] [20].

The elimination of intermediate purification steps provides significant economic advantages for large-scale synthesis while reducing overall reaction time by approximately fifty percent compared to traditional methods [14] [18]. However, yield optimization remains challenging due to the complexity of managing multiple reaction equilibria in a single vessel, requiring careful optimization of stoichiometry and reaction conditions [13] [19].

Protection-Deprotection Strategies

Protection-deprotection strategies form the cornerstone of successful polyethylene glycol synthesis, requiring careful selection of orthogonal protecting groups that remain stable under specific reaction conditions while being readily removable when required [11] [23]. The tert-butoxycarbonyl group represents the most widely utilized protection strategy for aminooxy functionalities due to its excellent stability under basic conditions and facile removal under acidic conditions [12] [24].

| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Di-tert-butyl dicarbonate, base | Trifluoroacetic acid or HCl | Acid-labile, base-stable |

| Dimethoxytrityl | DMTr-Cl, pyridine | 3% Trichloroacetic acid | Acid-labile, base-stable |

| Phenethyl | Alkylation under basic conditions | Strong base (KHMDS) | Base-labile, acid-stable |

The installation of tert-butoxycarbonyl protection typically employs di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide or 4-dimethylaminopyridine [12] [25]. These reactions proceed rapidly under mild conditions, achieving excellent yields with minimal side product formation. The protection reaction can be conducted in various solvents including water, tetrahydrofuran, or acetonitrile, providing flexibility for different substrate requirements [11] [26].

Deprotection of tert-butoxycarbonyl groups utilizes acidic conditions that promote carbamate hydrolysis through tert-butyl cation formation [11] [24]. Trifluoroacetic acid in dichloromethane represents the most common deprotection protocol, typically requiring thirty minutes to two hours at room temperature for complete conversion [12] [26]. Alternative deprotection methods include hydrochloric acid in dioxane, which provides superior selectivity for amino-tert-butoxycarbonyl groups in the presence of tert-butyl esters [24] [27].

The orthogonality between acid-labile aminooxy protection and base-labile polyethylene glycol protecting groups enables selective deprotection sequences that preserve sensitive functionalities throughout multi-step synthetic procedures [14] [23]. This strategic approach minimizes protection-deprotection cycles while maintaining high functional group compatibility across diverse reaction conditions [11] [28].

Purification Protocols

Purification protocols for polyethylene glycol derivatives require specialized techniques that accommodate the unique physicochemical properties of these amphiphilic polymers [29] [30]. Size exclusion chromatography represents the most widely employed purification method for polyethylene glycol compounds with molecular weights ranging from five hundred to forty thousand daltons [17] [31].

| Purification Method | MW Range | Advantages | Limitations |

|---|---|---|---|

| Column Chromatography | < 2000 Da | High resolution, versatile | Time-consuming, limited scale |

| Size Exclusion | 500-40,000 Da | Gentle, preserves structure | Limited resolution for similar MW |

| Ion Exchange | 1000-20,000 Da | High capacity, scalable | Requires charged groups |

| Precipitation | All ranges | Simple, cost-effective | May cause aggregation |

Column chromatography utilizing chloroform-methanol solvent systems provides excellent resolution for lower molecular weight polyethylene glycol derivatives [32] [30]. The optimal solvent ratio of chloroform to methanol (10:1) effectively separates polyethylene glycol compounds while maintaining compatibility with sensitive functional groups [29] [33]. Addition of ammonia or formic acid to the mobile phase can improve separation of charged species [32] [34].

Precipitation methods offer cost-effective alternatives for large-scale purification, particularly when high resolution is not required [29] [35]. Isopropanol precipitation has emerged as particularly effective for polyethylene glycol derivatives, providing good recovery yields while removing low molecular weight impurities [33] [36]. The precipitation process requires careful optimization of solvent ratios and temperature conditions to prevent aggregation and ensure complete product recovery.

Membrane-based purification techniques are gaining prominence for scalable purification processes, particularly for PEGylated protein products. These methods exploit the size differences between target compounds and impurities, enabling continuous processing with reduced solvent consumption compared to traditional chromatographic approaches [29] [30].

Quality Control and Analytical Standards

Quality control and analytical standards for polyethylene glycol derivatives encompass multiple complementary techniques that provide comprehensive characterization of molecular weight, structural integrity, and purity. Proton nuclear magnetic resonance spectroscopy serves as the primary analytical tool for molecular weight determination and structural confirmation.

| Analytical Technique | Information Obtained | MW Range | Advantages |

|---|---|---|---|

| ¹H NMR Spectroscopy | Molecular weight, end groups, purity | 200-10,000 Da | Detailed structure, quantitative |

| HPLC-CAD | Universal detection, quantitation | All ranges | No chromophore required |

| MALDI-TOF MS | Accurate mass, distribution | 1,000-50,000 Da | High accuracy |

| GPC/SEC | Molecular weight distribution | 1,000-100,000 Da | Molecular weight distribution |

Proton nuclear magnetic resonance analysis utilizes the characteristic polyethylene glycol resonance at 3.6 to 3.8 parts per million, corresponding to the methylene protons of the ethylene oxide repeating units. End group analysis enables precise molecular weight determination through integration ratio calculations between terminal and repeating unit signals. The technique requires careful attention to carbon-13 coupling effects, which can significantly impact integration accuracy for high molecular weight polymers.

High-performance liquid chromatography with charged aerosol detection provides universal quantitation capabilities for polyethylene glycol compounds regardless of chromophore presence. This technique offers excellent sensitivity and reproducibility for both free polyethylene glycol reagents and conjugated products. Size exclusion chromatography coupled with multiple detection systems enables comprehensive characterization of molecular weight distributions and polydispersity indices.

Mass spectrometric techniques, particularly matrix-assisted laser desorption ionization time-of-flight mass spectrometry, provide accurate molecular weight determination and distribution analysis. Electrospray ionization mass spectrometry with postcolumn amine addition effectively reduces charge state complexity, enabling accurate mass determination for high molecular weight polyethylene glycol derivatives. These techniques are essential for confirming successful synthesis and detecting potential impurities or degradation products.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Boehnke N, Cam C, Bat E, Segura T, Maynard HD. Imine Hydrogels with Tunable Degradability for Tissue Engineering. Biomacromolecules. 2015 Jul 13;16(7):2101-8. doi: 10.1021/acs.biomac.5b00519. Epub 2015 Jul 1. PubMed PMID: 26061010; PubMed Central PMCID: PMC4583069.

3: Carberry P, Carpenter AP, Kung HF. Fluoride-18 radiolabeling of peptides bearing an aminooxy functional group to a prosthetic ligand via an oxime bond. Bioorg Med Chem Lett. 2011 Dec 1;21(23):6992-5. doi: 10.1016/j.bmcl.2011.09.124. Epub 2011 Oct 5. PubMed PMID: 22024031; PubMed Central PMCID: PMC3229035.

4: Mancini RJ, Paluck SJ, Bat E, Maynard HD. Encapsulated Hydrogels by E-beam Lithography and Their Use in Enzyme Cascade Reactions. Langmuir. 2016 Apr 26;32(16):4043-51. doi: 10.1021/acs.langmuir.6b00560. Epub 2016 Apr 14. PubMed PMID: 27078573; PubMed Central PMCID: PMC4852853.

5: Jin Y, Song L, Su Y, Zhu L, Pang Y, Qiu F, Tong G, Yan D, Zhu B, Zhu X. Oxime linkage: a robust tool for the design of pH-sensitive polymeric drug carriers. Biomacromolecules. 2011 Oct 10;12(10):3460-8. doi: 10.1021/bm200956u. Epub 2011 Sep 7. PubMed PMID: 21863891.

6: Rashidian M, Kumarapperuma SC, Gabrielse K, Fegan A, Wagner CR, Distefano MD. Simultaneous dual protein labeling using a triorthogonal reagent. J Am Chem Soc. 2013 Nov 6;135(44):16388-96. doi: 10.1021/ja403813b. Epub 2013 Oct 17. PubMed PMID: 24134212; PubMed Central PMCID: PMC3873327.

7: Hardy JG, Lin P, Schmidt CE. Biodegradable hydrogels composed of oxime crosslinked poly(ethylene glycol), hyaluronic acid and collagen: a tunable platform for soft tissue engineering. J Biomater Sci Polym Ed. 2015;26(3):143-61. doi: 10.1080/09205063.2014.975393. PubMed PMID: 25555089.